3'-Methyl-2-phenylacetophenone

Description

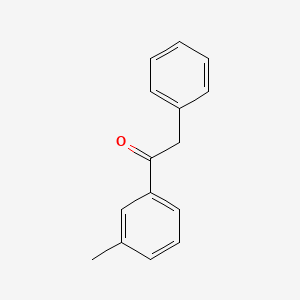

3'-Methyl-2-phenylacetophenone (IUPAC: 1-(3-methylphenyl)-2-phenylethanone) is a substituted acetophenone derivative featuring a phenyl group at the acetophenone’s C-2 position and a methyl group at the C-3' position of the attached phenyl ring.

Properties

IUPAC Name |

1-(3-methylphenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-12-6-5-9-14(10-12)15(16)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXAVVUKKOOPME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449662 | |

| Record name | 3'-METHYL-2-PHENYLACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95606-81-8 | |

| Record name | 3'-METHYL-2-PHENYLACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’-Methyl-2-phenylacetophenone can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts acylation of toluene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of 3’-Methyl-2-phenylacetophenone often involves similar Friedel-Crafts acylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and by-products .

Chemical Reactions Analysis

Types of Reactions: 3’-Methyl-2-phenylacetophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it to alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or hydrocarbons.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3’-Methyl-2-phenylacetophenone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Methyl-2-phenylacetophenone involves its interaction with specific molecular targets and pathways. For instance, its derivatives can act as enzyme inhibitors by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Hydroxyacetophenone Family

The Handbook of Hydroxyacetophenones () details several compounds with structural similarities to 3'-methyl-2-phenylacetophenone, differing primarily in substituent positions and functional groups. Below is a comparative analysis:

| Compound | Molecular Formula | Substituents | Synthesis Method | Natural Sources | Physical Properties |

|---|---|---|---|---|---|

| 3'-Methyl-2-phenylacetophenone (hypothetical) | C₁₅H₁₄O | - Phenyl at C-2 - 3'-methyl on phenyl ring |

Likely via Friedel-Crafts acylation or Suzuki coupling (inferred) | Not reported in evidence | Not available in evidence |

| 1-[2-Hydroxy-3-(3-methyl-2-butenyl)phenyl]ethanone | C₁₃H₁₆O₂ | - 2-hydroxy - 3-(3-methyl-2-butenyl) |

Derived from Compound 76 via C=C migration in triethylene glycol with KOH (70% yield) | Helichrysum stoechas, Ophryosporus chilca | NMR data available; amorphous solid |

| 1-[3-Hydroxy-2-(3-methyl-2-butenyl)phenyl]ethanone | C₁₃H₁₆O₂ | - 3-hydroxy - 2-(3-methyl-2-butenyl) |

KOH-mediated isomerization of 4-hydroxy-3-(2-isopentenyl)acetophenone | Flourensia cernua DC, Artemisia campestris | Boiling point: 180–182°C (dec.) |

| 1-[4-Hydroxy-3-(3-methyl-1-butenyl)phenyl]ethanone | C₁₃H₁₆O₂ | - 4-hydroxy - 3-(3-methyl-1-butenyl) |

Similar to above, with modified reaction conditions | Senecio phylleptus, Baccharis santelicis | NMR and IR spectra documented |

Key Observations:

Substituent Effects on Reactivity: Hydroxy groups (e.g., 2-hydroxy or 3-hydroxy) enhance polarity and hydrogen-bonding capacity, influencing solubility in polar solvents.

Synthetic Pathways: Hydroxyacetophenones often require regioselective protection/deprotection steps (e.g., KOH-mediated isomerization), whereas 3'-methyl-2-phenylacetophenone’s synthesis likely relies on aromatic substitution or cross-coupling methodologies .

Natural vs. Synthetic Origins: Many hydroxyacetophenones are isolated from plants (e.g., Artemisia campestris), suggesting ecological roles in defense mechanisms. The absence of natural sourcing data for 3'-methyl-2-phenylacetophenone implies it may be primarily synthetic .

Comparison with Phenylphenalenone Derivatives

highlights phenylphenalenones, such as 2,3-dihydro-1,2,3-trihydroxy-9-(4'-methoxyphenyl)-phenalene (Compound 1), which share aromatic stacking and oxygenated functional groups with acetophenones. Key differences include:

- Structural Complexity: Phenylphenalenones feature fused tricyclic systems, whereas 3'-methyl-2-phenylacetophenone has a simpler diarylketone structure.

- Biological Activity: Phenylphenalenones exhibit antibiotic properties in plants (e.g., Musa acuminata), attributed to their oxidized functionalities.

Biological Activity

3'-Methyl-2-phenylacetophenone (CAS No. 95606-81-8) is an organic compound that has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

3'-Methyl-2-phenylacetophenone is characterized by its unique structure, which includes a methyl group and a phenyl group attached to the acetophenone core. This configuration influences its reactivity and biological interactions.

Chemical Structure:

- Molecular Formula: C16H16O

- Molecular Weight: 240.30 g/mol

The biological activity of 3'-Methyl-2-phenylacetophenone is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound acts as an enzyme inhibitor , binding to the active sites of various enzymes, thereby blocking substrate access and inhibiting their activity. This mechanism is crucial in its potential therapeutic applications.

Antimicrobial Properties

Research has demonstrated that 3'-Methyl-2-phenylacetophenone exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Table 1: Antimicrobial Activity of 3'-Methyl-2-phenylacetophenone

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This table illustrates the varying degrees of effectiveness against different microorganisms, highlighting its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, 3'-Methyl-2-phenylacetophenone has shown promise in anticancer research. Studies indicate that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Study: In Vitro Evaluation on Cancer Cell Lines

A study evaluated the cytotoxic effects of 3'-Methyl-2-phenylacetophenone on several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results demonstrated:

- HeLa Cells: IC50 = 15 µM

- MCF-7 Cells: IC50 = 20 µM

These findings suggest that the compound may serve as a lead molecule for developing new anticancer therapies.

Applications in Drug Development

The compound's unique properties make it a valuable intermediate in synthesizing biologically active molecules. Its derivatives are being explored for their potential roles in drug development, particularly in creating new therapeutic agents for infectious diseases and cancer.

Table 2: Potential Applications of 3'-Methyl-2-phenylacetophenone Derivatives

| Derivative Type | Potential Application |

|---|---|

| Enzyme inhibitors | Treatment of metabolic disorders |

| Antimicrobial agents | Development of new antibiotics |

| Anticancer agents | Chemotherapeutic agents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.